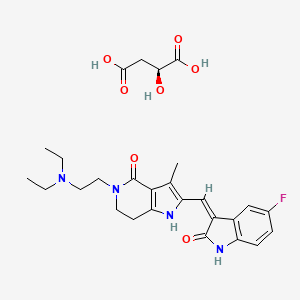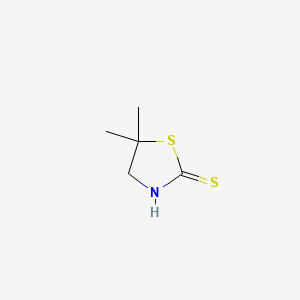
5,5-Dimethyl-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-1,3-thiazolidine-2-thione can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with acetone under acidic conditions. The reaction typically proceeds as follows:
- Thiosemicarbazide is dissolved in an acidic medium.
- Acetone is added to the solution.
- The mixture is heated to promote the cyclization reaction, forming this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: Similar structure but lacks the dimethyl groups.
2-Imino-1,3-dithiolane: Contains a similar five-membered ring with sulfur and nitrogen atoms but has different substituents.
Uniqueness
5,5-Dimethyl-1,3-thiazolidine-2-thione is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and binding properties compared to other thiazolidine derivatives .
Propriétés
Numéro CAS |
64050-49-3 |
|---|---|
Formule moléculaire |
C5H9NS2 |
Poids moléculaire |
147.3 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C5H9NS2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7) |
Clé InChI |
NXQRDNULRQLSBA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC(=S)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


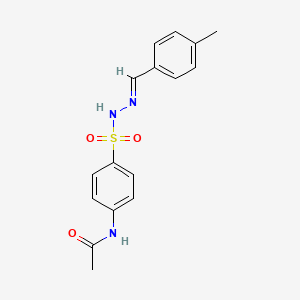
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
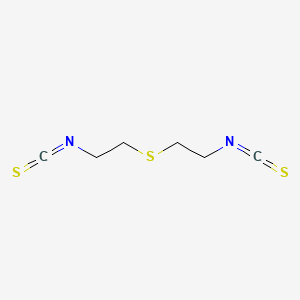

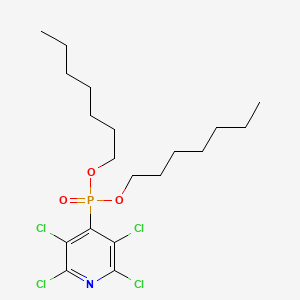

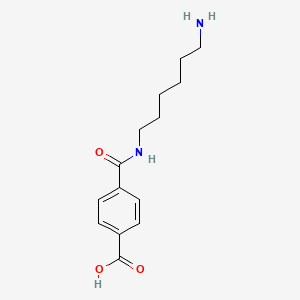
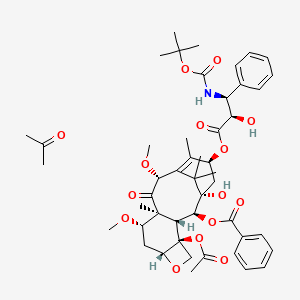

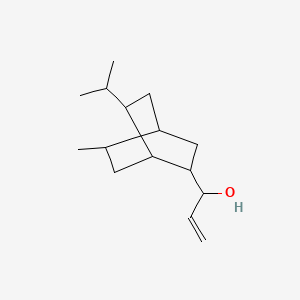
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
